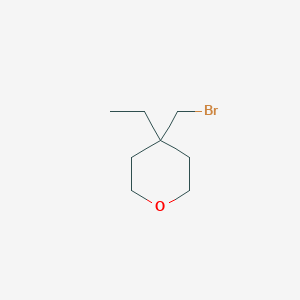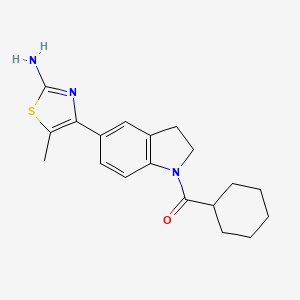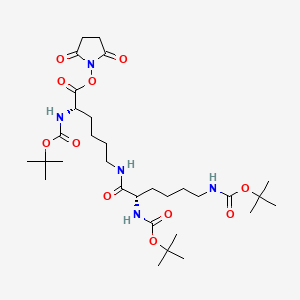
Epsilon Dipeptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epsilon Dipeptide is an organic compound derived from two amino acids. Dipeptides are the simplest peptides, consisting of two amino acids linked by a single peptide bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipeptides, including Epsilon Dipeptide, can be achieved through various methods. One common approach is the use of solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support . This method allows for precise control over the sequence and length of the peptide.
Another method involves the use of coupling agents such as N,N-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between the amino acids . Protecting groups are often used to prevent unwanted side reactions during the synthesis process .
Industrial Production Methods
Industrial production of dipeptides can be achieved through fermentative processes using nonribosomal peptide synthetases or L-amino acid ligases . These methods enable the efficient production of dipeptides on a large scale, making them suitable for commercial applications.
化学反应分析
Types of Reactions
Epsilon Dipeptide can undergo various chemical reactions, including:
Oxidation: The oxidation of dipeptides can lead to the formation of disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the dipeptide.
Substitution: Substitution reactions can introduce new functional groups into the dipeptide, altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of dipeptides include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dipeptides, while reduction can yield free thiol groups .
科学研究应用
Epsilon Dipeptide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide bond formation and reactivity.
Biology: Investigated for its role in cellular processes and protein interactions.
Industry: Utilized in the production of functional foods, cosmetics, and other commercial products.
作用机制
The mechanism of action of Epsilon Dipeptide involves its interaction with specific molecular targets and pathways. The peptide bond in dipeptides can be hydrolyzed by proteolytic enzymes, releasing the constituent amino acids . These amino acids can then participate in various metabolic pathways, contributing to the compound’s physiological effects.
相似化合物的比较
Similar Compounds
Similar compounds to Epsilon Dipeptide include other dipeptides such as L-alanyl-L-glutamine and L-aspartyl-L-phenylalanine methyl ester (aspartame) . These compounds share the basic structure of two amino acids linked by a peptide bond but differ in their specific amino acid composition and properties.
Uniqueness
This compound is unique in its specific amino acid sequence and the resulting properties. Its particular sequence can confer distinct physiological functions and reactivity compared to other dipeptides .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its synthesis, reactivity, and unique properties make it a valuable subject of study in fields ranging from chemistry to medicine.
属性
分子式 |
C31H53N5O11 |
|---|---|
分子量 |
671.8 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) (2S)-6-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C31H53N5O11/c1-29(2,3)44-26(41)33-19-13-10-14-20(34-27(42)45-30(4,5)6)24(39)32-18-12-11-15-21(35-28(43)46-31(7,8)9)25(40)47-36-22(37)16-17-23(36)38/h20-21H,10-19H2,1-9H3,(H,32,39)(H,33,41)(H,34,42)(H,35,43)/t20-,21-/m0/s1 |
InChI 键 |
FLTIHUPZOLFIKT-SFTDATJTSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


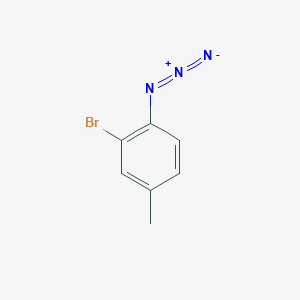
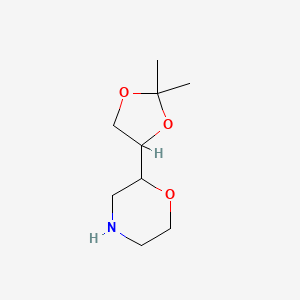

![Methyl 6-{[2-(pyrrolidin-1-yl)phenyl]carbamoyl}pyridine-3-carboxylate](/img/structure/B12312987.png)

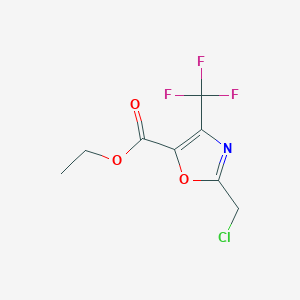
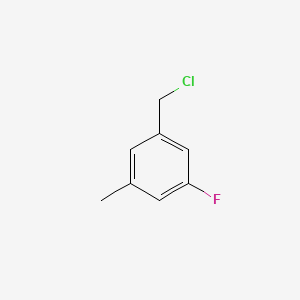

![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride](/img/structure/B12313025.png)
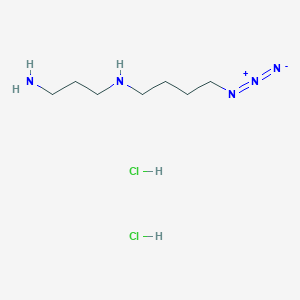
![[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12313028.png)
